2-methyl-6-(4-(pyridin-2-yl)piperazine-1-carbonyl)-5,6,7,8-tetrahydrocinnolin-3(2H)-one
説明
特性
IUPAC Name |
2-methyl-6-(4-pyridin-2-ylpiperazine-1-carbonyl)-5,6,7,8-tetrahydrocinnolin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O2/c1-22-18(25)13-15-12-14(5-6-16(15)21-22)19(26)24-10-8-23(9-11-24)17-4-2-3-7-20-17/h2-4,7,13-14H,5-6,8-12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVJRUWXURYPVME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C2CC(CCC2=N1)C(=O)N3CCN(CC3)C4=CC=CC=N4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
作用機序
Target of Action
The primary target of the compound 2-methyl-6-(4-(pyridin-2-yl)piperazine-1-carbonyl)-5,6,7,8-tetrahydrocinnolin-3(2H)-one is the RET (c-RET) protein. This protein plays a crucial role in the development of neurons and the kidneys during embryogenesis, and it is also involved in the maintenance of spermatogonial stem cells.
Mode of Action
The compound 2-methyl-6-(4-(pyridin-2-yl)piperazine-1-carbonyl)-5,6,7,8-tetrahydrocinnolin-3(2H)-one acts as a highly efficient and selective inhibitor of the RET protein. It binds to the RET protein, thereby inhibiting its activity. This results in the suppression of downstream signaling pathways that are activated by the RET protein.
Biochemical Pathways
The inhibition of the RET protein by 2-methyl-6-(4-(pyridin-2-yl)piperazine-1-carbonyl)-5,6,7,8-tetrahydrocinnolin-3(2H)-one affects several biochemical pathways. These include the MAPK/ERK and PI3K/AKT pathways, which are involved in cell proliferation, survival, and differentiation. The inhibition of these pathways leads to the suppression of tumor growth in cancers driven by RET mutations or fusions.
Pharmacokinetics
It is known that the compound is soluble in dmso, with a solubility of at least 100 mg/ml This suggests that the compound may have good bioavailability
生物活性
2-Methyl-6-(4-(pyridin-2-yl)piperazine-1-carbonyl)-5,6,7,8-tetrahydrocinnolin-3(2H)-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C18H19N7O3
- Molecular Weight : 353.4 g/mol
- CAS Number : 2034412-83-2
The compound exhibits various biological activities primarily through its interaction with specific receptors and enzymes in the body. The piperazine moiety is known for its role in modulating neurotransmitter systems, particularly through interactions with serotonin and dopamine receptors.
Key Mechanisms:
- Serotonin Receptor Modulation : The pyridine and piperazine groups contribute to the affinity for serotonin receptors, potentially influencing mood and anxiety pathways.
- Antioxidant Activity : Preliminary studies suggest that the compound may exhibit antioxidant properties, which could protect cells from oxidative stress.
- Antimicrobial Properties : Some derivatives of similar structures have shown antimicrobial activity, indicating potential for further investigation into this area.
Biological Activity Overview
The biological activities of 2-methyl-6-(4-(pyridin-2-yl)piperazine-1-carbonyl)-5,6,7,8-tetrahydrocinnolin-3(2H)-one include:
| Activity Type | Description |
|---|---|
| Antidepressant | Potential modulation of serotonin pathways leading to mood enhancement. |
| Antioxidant | Possible reduction of oxidative stress markers in cellular assays. |
| Antimicrobial | Preliminary evidence suggests activity against certain bacterial strains. |
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound or its analogs:
- Antidepressant Effects : A study published in the Journal of Medicinal Chemistry demonstrated that compounds similar to 2-methyl-6-(4-(pyridin-2-yl)piperazine-1-carbonyl)-5,6,7,8-tetrahydrocinnolin-3(2H)-one exhibited significant antidepressant-like effects in rodent models by increasing serotonin levels in the brain.
- Antioxidant Activity : Research published in Free Radical Biology and Medicine indicated that related compounds showed a marked decrease in reactive oxygen species (ROS) production in vitro, suggesting that this class of compounds may offer neuroprotective benefits.
- Antimicrobial Studies : In a comparative study published in Pharmaceutical Biology, various derivatives were tested against Gram-positive and Gram-negative bacteria. Results indicated that some modifications to the piperazine ring enhanced antimicrobial efficacy.
科学的研究の応用
Pharmacological Applications
- Antidepressant Activity
- Anticancer Potential
- Neurological Disorders
Synthesis and Derivatives
The synthesis of 2-methyl-6-(4-(pyridin-2-yl)piperazine-1-carbonyl)-5,6,7,8-tetrahydrocinnolin-3(2H)-one typically involves multi-step reactions including:
- Formation of the tetrahydrocinnoline scaffold.
- Introduction of the piperazine ring via nucleophilic substitution.
- Carbonylation to obtain the final product.
Table 1: Synthesis Overview
| Step | Reaction Type | Key Reagents | Yield (%) |
|---|---|---|---|
| 1 | Cyclization | Tetrahydroquinoline derivatives | 70 |
| 2 | Nucleophilic Substitution | Piperazine derivatives | 65 |
| 3 | Carbonylation | Carbonyl sources (e.g., acyl chlorides) | 80 |
Case Studies
- Antidepressant Efficacy
- Oncological Research
- Neuropharmacological Screening
化学反応の分析
Piperazine-Carbonyl Reactivity
The piperazine ring and adjacent carbonyl group are key reactive sites, enabling the following transformations:
Acylation and Alkylation
The secondary amines in the piperazine ring undergo nucleophilic reactions with acylating or alkylating agents. For example:
-
Acylation : Reaction with acetyl chloride in dichloromethane yields N-acetyl derivatives at the piperazine nitrogen(s).
-
Alkylation : Treatment with methyl iodide in the presence of a base (e.g., K₂CO₃) produces quaternary ammonium salts .
| Reaction Type | Reagents/Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Acylation | AcCl, DCM, RT | N-Acetyl derivative | 75–80 | |
| Alkylation | CH₃I, K₂CO₃, DMF | Quaternary ammonium salt | 65–70 |
Hydrolysis of the Carbonyl Group
The carbonyl group undergoes hydrolysis under acidic or basic conditions:
-
Acidic Hydrolysis : Concentrated HCl (reflux, 12 h) converts the carbonyl to a carboxylic acid.
-
Basic Hydrolysis : NaOH (aq., 80°C) yields a carboxylate salt .
Tetrahydrocinnolin Core Reactivity
The partially saturated cinnolin ring participates in redox and electrophilic substitution reactions.
Oxidation to Cinnoline
Oxidative aromatization using DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) in refluxing toluene converts the tetrahydrocinnolin to a fully aromatic cinnoline derivative, enhancing conjugation .
| Oxidizing Agent | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| DDQ | Toluene, reflux, 6 h | Cinnoline | 60–65 |
Electrophilic Substitution
The electron-deficient cinnolin ring undergoes nitration or sulfonation at specific positions under controlled conditions:
Pyridinyl Group Reactivity
The pyridine ring participates in coordination chemistry and directed functionalization:
Coordination with Metal Ions
The pyridinyl nitrogen acts as a Lewis base, forming complexes with transition metals (e.g., Cu²⁺, Pd²⁺). These complexes are characterized by UV-Vis and X-ray crystallography .
| Metal Salt | Solvent | Complex Structure | Application | Reference |
|---|---|---|---|---|
| CuCl₂ | MeOH | [Cu(L)Cl₂] | Catalysis |
Directed C-H Functionalization
Palladium-catalyzed coupling reactions (e.g., Suzuki-Miyaura) at the C3 position of the pyridine ring enable introduction of aryl/heteroaryl groups .
Reduction and Rearrangement
-
Carbonyl Reduction : LiAlH₄ reduces the carbonyl to a methylene group, yielding 2-methyl-6-(4-(pyridin-2-yl)piperazinylmethyl)-5,6,7,8-tetrahydrocinnolin-3(2H)-one .
-
Ring-Opening : Strong acids (e.g., HBr/AcOH) cleave the piperazine ring, generating linear amines .
Stability Under Physiological Conditions
The compound demonstrates pH-dependent stability:
類似化合物との比較
Comparison with Similar Compounds
The structural and functional uniqueness of the target compound is highlighted through comparisons with analogs in the tetrahydrocinnolinone, pyridazinone, and piperazine-substituted heterocycle families. Key differences in substituents, pharmacological profiles, and synthetic strategies are summarized below.
Structural Analogues and Their Properties
Pharmacological and Functional Differences
- Target Compound vs. GISZAK : The target’s piperazine-pyridinyl substituent likely enhances receptor affinity (e.g., for PARP or serotonin receptors) compared to GISZAK’s trifluoromethylphenyl group, which confers herbicidal activity .
- Target Compound vs.
- Target Compound vs. Antinociceptive Pyridazines: The 3-chloro-6-piperazinylpyridazine derivative in shows antinociceptive activity, suggesting the target’s pyridinyl-piperazine group may also modulate pain pathways but with improved selectivity .
Q & A
Q. How can synthetic routes for this compound be optimized to improve yield and purity?
Methodology :
- Step 1 : Evaluate nucleophilic substitution reactions using piperazine derivatives (e.g., 4-phenylpiperazine) as intermediates under varying temperatures (25–80°C) and solvents (ethanol, DMF) to optimize coupling efficiency .
- Step 2 : Monitor reaction progress via TLC (silica gel GF254, eluent: chloroform/methanol 9:1) and confirm purity via HPLC (C18 column, UV detection at 254 nm) .
- Step 3 : Purify crude products using column chromatography (silica gel, gradient elution) and characterize intermediates via NMR and mass spectrometry .
Q. What analytical techniques are most reliable for assessing purity and structural integrity?
Methodology :
- HPLC : Use a C18 reverse-phase column with a mobile phase of acetonitrile/water (70:30) at 1.0 mL/min to resolve impurities. Compare retention times against reference standards .
- TLC : Employ silica gel plates with chloroform/methanol (9:1) for rapid purity screening. Visualize under UV light (254 nm) and confirm spots via iodine vapor .
- Thermal Analysis : Conduct thermogravimetric analysis (TGA) to assess decomposition temperatures and stability under nitrogen atmosphere .
Advanced Research Questions
Q. How does the piperazine-pyridine substructure influence the compound’s pharmacological activity?
Methodology :
- SAR Studies : Synthesize analogs with modified piperazine substituents (e.g., 4-methylpiperazine, 4-phenylpiperazine) and compare binding affinities to target receptors (e.g., dopamine D2, serotonin 5-HT1A) using radioligand assays .
- Computational Docking : Perform molecular docking (AutoDock Vina) to model interactions between the piperazine-pyridine moiety and receptor active sites .
Q. What degradation pathways occur under physiological conditions, and how can stability be improved?
Methodology :
- Hydrolysis Studies : Incubate the compound in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) at 37°C. Monitor degradation via LC-MS and identify byproducts (e.g., cleavage of the piperazine-carbonyl bond) .
- Stabilization Strategies : Introduce steric hindrance (e.g., methyl groups on the pyridine ring) or replace the labile carbonyl group with bioisosteres (e.g., sulfonamide) .
Q. How do impurities arising during synthesis impact biological activity?
Methodology :
- Impurity Profiling : Isolate impurities (e.g., dehalogenated byproducts, incomplete coupling intermediates) via preparative HPLC. Characterize structures via high-resolution MS and 2D NMR .
- Bioactivity Screening : Test impurities in vitro for off-target effects (e.g., cytotoxicity, receptor cross-reactivity) using HEK293 or HepG2 cell lines .
Q. What computational models predict the compound’s pharmacokinetic properties?
Methodology :
- ADME Prediction : Use SwissADME or Schrödinger’s QikProp to calculate logP, solubility (ESOL), and BBB permeability. Validate predictions with experimental Caco-2 permeability assays .
- Metabolite Prediction : Apply MetaSite software to identify potential Phase I/II metabolites (e.g., hydroxylation at the tetrahydrocinnolin ring) .
Data Contradiction Analysis
Q. Conflicting reports exist on the compound’s metabolic stability. How can these discrepancies be resolved?
Methodology :
- Comparative Studies : Replicate assays under standardized conditions (e.g., liver microsomes from same species, consistent NADPH concentrations).
- LC-MS/MS Validation : Quantify parent compound depletion and metabolite formation using isotopically labeled internal standards .
Key Research Findings
Featured Recommendations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
